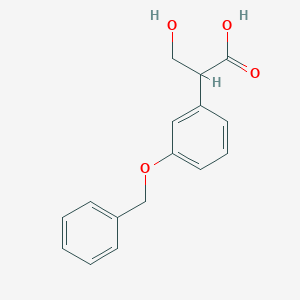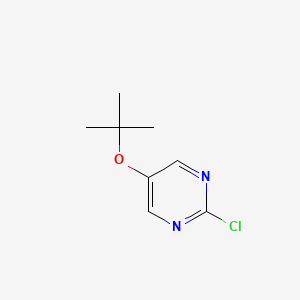
5-(tert-Butoxy)-2-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butoxy group attached to the pyrimidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to batch processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions
5-(tert-Butoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-(tert-butoxy)-2-aminopyrimidine or 5-(tert-butoxy)-2-thiolpyrimidine can be formed.
Hydrolysis Products: The hydrolysis of the tert-butoxy group yields 5-hydroxy-2-chloropyrimidine.
科学的研究の応用
5-(tert-Butoxy)-2-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 5-(tert-Butoxy)-2-chloropyrimidine involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other positions on the pyrimidine ring. The chlorine atom can be substituted with other functional groups, enabling the compound to participate in diverse chemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced .
類似化合物との比較
Similar Compounds
2-Chloropyrimidine: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.
5-Hydroxy-2-chloropyrimidine: Formed by the hydrolysis of 5-(tert-Butoxy)-2-chloropyrimidine, it has different reactivity due to the presence of the hydroxyl group.
5-(tert-Butoxy)-2-aminopyrimidine: Formed by the substitution of the chlorine atom with an amino group, it has applications in medicinal chemistry.
Uniqueness
The presence of the tert-butoxy group in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution reactions and its role as a protecting group distinguish it from other similar compounds .
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
2-chloro-5-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-10-7(9)11-5-6/h4-5H,1-3H3 |
InChIキー |
SDJPEHMEHLAEKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CN=C(N=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


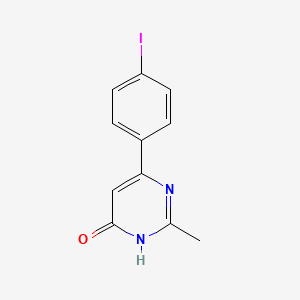
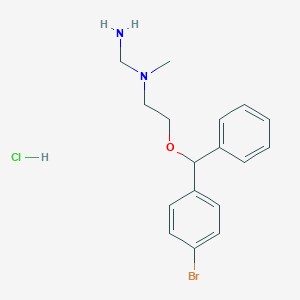

![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
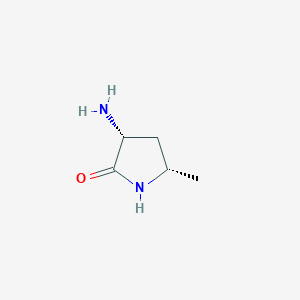
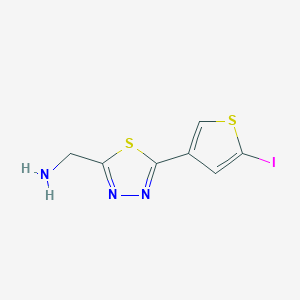
![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)
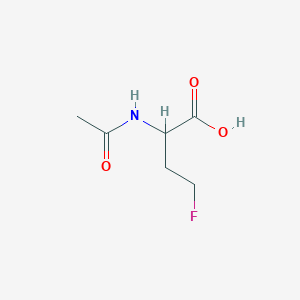
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

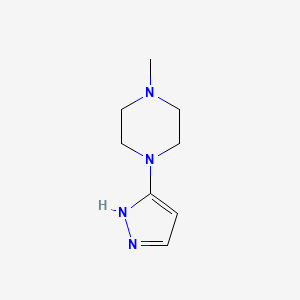
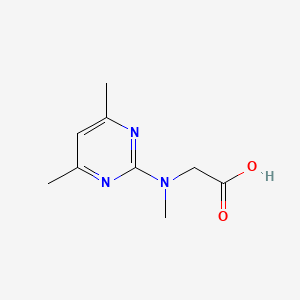
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
